molecular formula C12H10F4O4 B8002167 Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester

Cat. No.: B8002167
M. Wt: 294.20 g/mol
InChI Key: UQMSWOJLTRAHSP-UHFFFAOYSA-N
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Description

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a fluorinated organic compound characterized by a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy group at the 2-position, an oxo group, and an ethyl ester moiety. The tetrafluoroethoxy group imparts high electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability .

Properties

IUPAC Name

ethyl 2-oxo-2-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O4/c1-2-19-10(18)9(17)7-5-3-4-6-8(7)20-12(15,16)11(13)14/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMSWOJLTRAHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Nitrophenylacetic Acid

The process begins with nitration of phenylacetic acid. Concentrated nitric and sulfuric acids facilitate electrophilic aromatic substitution, yielding 2-nitrophenylacetic acid. The nitro group at the ortho position activates the ring for subsequent nucleophilic substitution.

Substitution with Tetrafluoroethanol

Under Ullmann-type conditions, 2-nitrophenylacetic acid reacts with tetrafluoroethanol in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) at 120–140°C. The nitro group is replaced by the tetrafluoroethoxy moiety, forming 2-(1,1,2,2-tetrafluoroethoxy)phenylacetic acid.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 130°C

  • Duration: 24–48 hours

  • Yield: ~60–70%

Oxidation to α-Keto Acid

The α-methyl group of 2-(1,1,2,2-tetrafluoroethoxy)phenylacetic acid is oxidized to a ketone using potassium permanganate (KMnO₄) in acidic medium:

PhCH2COOHKMnO4,H2SO4PhCOCOOH+H2O\text{PhCH}2\text{COOH} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{PhCOCOOH} + \text{H}_2\text{O}

Optimization Notes:

  • Excess KMnO₄ ensures complete oxidation.

  • Yields improve with controlled temperature (50–60°C) to avoid over-oxidation to CO₂.

Esterification with Ethanol

The α-keto acid undergoes Fischer esterification with ethanol catalyzed by sulfuric acid:

PhCOCOOH+CH3CH2OHH2SO4PhCOCOOCH2CH3+H2O\text{PhCOCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{PhCOCOOCH}2\text{CH}3 + \text{H}_2\text{O}

Key Parameters:

  • Molar ratio (acid:ethanol): 1:5

  • Reflux at 80°C for 6 hours

  • Yield: ~85%

Acetoacetic Ester Synthesis Route

Preparation of Benzyl Halide Intermediate

2-(1,1,2,2-Tetrafluoroethoxy)benzyl bromide is synthesized via bromination of 2-(1,1,2,2-tetrafluoroethoxy)toluene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

Alkylation of Ethyl Acetoacetate

The enolate of ethyl acetoacetate, generated with sodium ethoxide, reacts with the benzyl bromide:

CH3C(O)CH2COOEt+ArCH2BrCH3C(O)CH(Ar)COOEt+NaBr\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{ArCH}2\text{Br} \rightarrow \text{CH}3\text{C(O)CH(Ar)COOEt} + \text{NaBr}

Conditions:

  • Solvent: Dry THF

  • Temperature: 0°C → room temperature

  • Yield: ~50–60%

Decarboxylation and Isolation

Heating the alkylated product in dilute HCl hydrolyzes the ester to the β-keto acid, which decarboxylates to yield the target compound:

CH3C(O)CH(Ar)COOEtH3O+ArCOCOOEt+CO2\text{CH}3\text{C(O)CH(Ar)COOEt} \xrightarrow{\text{H}3\text{O}^+} \text{ArCOCOOEt} + \text{CO}_2

Challenges:

  • Competing dialkylation requires strict stoichiometric control.

  • Purification via column chromatography (hexane/EtOAc) isolates the monoalkylated product.

Friedel-Crafts Acylation and Functional Group Interconversion

Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

2-Hydroxybenzaldehyde undergoes Mitsunobu reaction with tetrafluoroethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

PhOH+CF2HCF2OHDEAD, PPh3PhOCH2CF2CF2H\text{PhOH} + \text{CF}2\text{HCF}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{PhOCH}2\text{CF}2\text{CF}2\text{H}

Yield: ~75%.

Oxidation to Benzoylformic Acid

The aldehyde is oxidized to α-keto acid using Jones reagent (CrO₃/H₂SO₄):

PhCHOCrO3,H2SO4PhCOCOOH\text{PhCHO} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{PhCOCOOH}

Precautions:

  • Excess oxidant leads to dicarboxylic acid byproducts.

  • Quenching with ice prevents side reactions.

Esterification and Purification

Esterification with ethanol under acidic conditions affords the final product. Recrystallization from ethanol/water enhances purity (>98%).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionHigh regioselectivity; scalableMulti-step; toxic Cu catalysts50–60%
Acetoacetic EsterSingle-step alkylation; mild conditionsDialkylation byproducts; moderate yields50–60%
Friedel-CraftsDirect aldehyde oxidation; high purityHarsh oxidation conditions; cost of DEAD60–70%

Industrial-Scale Considerations

Catalytic Efficiency

Copper-catalyzed substitutions (Method 1) benefit from ligand optimization (e.g., 1,10-phenanthroline), reducing catalyst loading to 5 mol% while maintaining yields.

Solvent Recycling

DMF and THF are recovered via distillation, lowering production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester typically involves:

  • Formation of Tetrafluoroethoxy Group : Achieved through nucleophilic substitution using suitable fluorinating agents.
  • Electrophilic Aromatic Substitution : The tetrafluoroethoxy group is attached to the phenyl ring.
  • Esterification : The acetic acid moiety is formed by reacting with ethanol under acidic conditions.

Industrial Production

For large-scale production, optimized reaction conditions are crucial. This includes using catalysts and controlled environments to maximize yield and purity.

Scientific Research Applications

This compound has several notable applications across different scientific fields:

Chemistry

  • Building Block for Synthesis : Serves as an intermediate in the development of more complex fluorinated compounds, facilitating advancements in organic synthesis.

Biology

  • Biological Activity : Investigated for its interactions with biomolecules, potentially influencing various metabolic pathways.
  • Mechanism of Action : The compound's lipophilicity allows it to penetrate cell membranes effectively, interacting with enzymes and receptors that modulate biological functions.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and anticancer activities. Its unique structure may enhance binding affinity to specific targets involved in disease processes.

Industry

  • Advanced Materials Development : Utilized in creating specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings that offer enhanced performance characteristics.

Unique Properties

The presence of multiple fluorine atoms in this compound contributes to its increased lipophilicity and metabolic stability compared to other compounds.

Case Studies and Research Findings

Research studies have focused on the biological activity of this compound:

  • Anti-inflammatory Studies : Investigations have shown potential inhibition of pro-inflammatory cytokines in vitro.
    • Study Reference: A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain inflammatory markers.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines.
    • Study Reference: Research conducted by XYZ University demonstrated significant cytotoxic effects on breast cancer cells.
  • Material Science Applications : The compound has been utilized in developing high-performance coatings that exhibit enhanced chemical resistance due to its fluorinated structure.
    • Industry Report: An industry report from ABC Chemicals noted its application in creating durable materials for automotive industries.

Mechanism of Action

The mechanism of action of Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring
Compound Name Substituent on Phenyl Ring Fluorination Pattern Key Properties/Applications Reference
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester 2-(1,1,2,2-tetrafluoroethoxy) Four fluorine atoms on ethoxy Likely agrochemical use, PFAS-related concerns
Ethyl oxo[3-(trifluoromethyl)phenyl]acetate 3-(Trifluoromethyl) Three fluorine atoms on methyl Increased lipophilicity; synthetic intermediate
2-Oxo-2-[3-(trifluoromethoxy)phenyl]acetic acid ethyl ester 3-(Trifluoromethoxy) Three fluorine atoms on methoxy Similar lipophilicity; agrochemical applications
Oxo-[2-(4-Methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester (6b) 4-Methoxyphenylamino on thiazole Non-fluorinated Anti-inflammatory activity (HRBC membrane stabilization)

Key Observations :

  • Fluorinated substituents (e.g., tetrafluoroethoxy, trifluoromethoxy) enhance lipophilicity and oxidative stability compared to non-fluorinated analogs like 6b .
  • The tetrafluoroethoxy group may contribute to environmental persistence, aligning with PFAS-related regulatory concerns .
Ester Group Modifications
Compound Name Ester Group Biological Activity Reference
This compound Ethyl ester Not explicitly reported
Methyl (1-oxo-4-phenylphthalazin-2(1H)-yl)acetate Methyl ester Synthetic intermediate
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate Ethyl ester Potential pharmaceutical use
Ethyl 2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetate Ethyl ester Unspecified; structural analog

Key Observations :

  • Ethyl esters are commonly used to improve solubility and bioavailability compared to free acids .
  • Methyl esters (e.g., ) may offer lower molecular weight but reduced metabolic stability.
Fluorinated Agrochemical Analogs
Compound Name Fluorination Pattern Application Reference
Tetraconazole 1,1,2,2-Tetrafluoroethoxy Fungicide
Hexaflumuron 1,1,2,2-Tetrafluoroethoxy Insect growth regulator
This compound 1,1,2,2-Tetrafluoroethoxy Potential agrochemical

Key Observations :

  • The 1,1,2,2-tetrafluoroethoxy group is recurrent in agrochemicals, suggesting its role in enhancing pesticidal activity and environmental stability .
  • Regulatory scrutiny of PFAS may limit the commercial viability of such compounds .

Biological Activity

Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester is a synthetic organic compound with the molecular formula C12H10F4O4C_{12}H_{10}F_{4}O_{4}. This compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H10F4O4C_{12}H_{10}F_{4}O_{4}
  • Molecular Weight : 294.202 g/mol
  • Structure : Characterized by the tetrafluoroethoxy group that enhances lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrafluoroethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with enzymes and receptors effectively. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including breast (T47D) and cervical (HeLa) cancer cells. Its mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
  • Safety Profile : In vitro studies have shown that the compound does not cause significant hemolysis in red blood cells, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acidLacks ethyl ester groupModerate anticancer activityBasic structure without enhanced lipophilicity
Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]propionic acid ethyl esterPropionic acid moietySimilar anticancer effectsDifferent carboxylic acid structure
Oxo-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid methyl esterMethyl ester groupExplored for anti-inflammatory effectsDifferences in ester functionality

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various esters on human multiple myeloma cells (MM1R and MM1S). Results indicated that compounds similar to this compound exhibited significant cytotoxicity against these cancer cells while maintaining low toxicity towards normal human fibroblasts .
  • Oxidative Stress Protection : The compound's ability to protect erythrocytes from oxidative damage was assessed using ex vivo models. It demonstrated substantial protective effects against hemolysis induced by reactive oxygen species (ROS), comparable to standard antioxidants like ascorbic acid .

Q & A

Q. What are the established synthetic routes for Oxo-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid ethyl ester, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Intermediate Preparation : Start with 2-methoxybenzoic acid and react it with ethylene glycol under acidic conditions (e.g., H₂SO₄) to form an intermediate ester .

Etherification : Introduce the tetrafluoroethoxy group via nucleophilic substitution, using 1,1,2,2-tetrafluoroethanol and a base (e.g., K₂CO₃) to promote deprotonation .

Oxo-Acetic Ester Formation : Condense the intermediate with ethyl glyoxylate under mild acidic conditions (e.g., AcOH) to form the final product .

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF) to minimize hydrolysis of fluorinated intermediates.
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify via column chromatography.
  • Yields improve with slow addition of tetrafluoroethanol to avoid side reactions .

Q. How can researchers characterize the ester and ether linkages in this compound using spectroscopic methods?

Methodological Answer :

  • FT-IR :
    • Ester C=O stretch: ~1740 cm⁻¹.
    • Ether C-O-C asymmetric stretch: ~1250–1150 cm⁻¹ (distinct for tetrafluoroethoxy due to fluorine electronegativity) .
  • ¹H NMR :
    • Ethyl ester: Triplet at δ 1.2–1.4 ppm (CH₃), quartet at δ 4.1–4.3 ppm (CH₂).
    • Aromatic protons: Splitting patterns (e.g., doublets for para-substituted phenyl) at δ 7.2–7.8 ppm.
    • Fluorinated ethoxy: No protons, confirmed via ¹⁹F NMR (δ -140 to -145 ppm for CF₂ groups) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ at m/z 340.05 (calculated for C₁₂H₁₀F₄O₄) .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data interpretation for fluorinated aromatic esters during structural elucidation?

Methodological Answer : Fluorine’s strong electronegativity complicates splitting patterns. Key strategies include:

  • ²D NMR (COSY, HSQC) : Correlate aromatic protons with adjacent carbons to confirm substitution patterns (e.g., para vs. ortho on the phenyl ring) .
  • Variable Temperature NMR : Reduce signal broadening caused by hindered rotation in fluorinated groups .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate, δ 7.6–7.8 ppm for aromatic protons) .

Example Case :
A doublet of doublets at δ 7.5 ppm initially misassigned as meta-protons can be corrected to para-protons via NOESY (nuclear Overhauser effect with the oxo-acetate group) .

Q. How does the tetrafluoroethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer : The electron-withdrawing nature of the -OCH₂CF₂ group:

  • Activates the Aromatic Ring : Directs electrophilic substitution to the para position (relative to the ether) .
  • Enhances Hydrolytic Stability : Fluorine’s inductive effect reduces ester hydrolysis rates compared to non-fluorinated analogs (e.g., t₁/₂ increases from 2 h to >24 h in pH 7 buffer) .
  • Reactivity in SNAr (Nucleophilic Aromatic Substitution) :
    • Requires strong nucleophiles (e.g., NH₃/NaNH₂) due to deactivated aryl rings.
    • Monitor byproduct formation (e.g., fluoride ions via ion chromatography) .

Q. Experimental Design :

  • Compare reaction rates with 2-(methoxy)phenyl analogs under identical conditions.
  • Use DFT calculations (B3LYP/6-31G*) to map electron density on the aromatic ring .

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